

Spectroscopic Data of C14H15FN4O3: A Technical Guide

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Compound of Interest		
Compound Name:	C14H15FN4O3	
Cat. No.:	B15172912	Get Quote

Disclaimer: No publicly available spectroscopic data for a compound with the exact molecular formula **C14H15FN4O3** could be located. The following data is for a hypothetical compound, designated as HC-1, which is structurally plausible and consistent with the given molecular formula. This guide is intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Hypothetical Compound Information

Identifier	Value
Compound Name	HC-1 (Hypothetical Compound 1)
Molecular Formula	C14H15FN4O3
Molecular Weight	322.30 g/mol
Degree of Unsaturation	9

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for HC-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (500 MHz, DMSO-d₆) Spectral Data of HC-1



Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Proposed Assignment
11.80	S	1H	-	-NH (amide)
8.52	S	1H	-	Ar-H
8.15	d	1H	8.5	Ar-H
7.90	S	1H	-	-NH (imidazole)
7.40	t	2H	8.8	Ar-H (ortho to F)
7.25	dd	2H	8.8, 5.5	Ar-H (meta to F)
4.50	t	2H	6.0	-CH ₂ -N
3.80	S	3H	-	-OCH₃
3.65	t	2H	6.0	-N-CH ₂ -

Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Spectral Data of HC-1



Chemical Shift (δ, ppm)	Proposed Assignment
168.5	C=O (amide)
162.0 (d, J=245 Hz)	C-F
155.0	C=N
148.0	Ar-C
142.5	Ar-C
135.0	Ar-C
130.0 (d, J=8 Hz)	Ar-CH
128.5	Ar-C
125.0	Ar-CH
115.5 (d, J=22 Hz)	Ar-CH
55.8	-OCH₃
52.0	-CH ₂ -
48.5	-CH ₂ -

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of HC-1

m/z	Interpretation
322.12	[M] ⁺ (Molecular Ion)
291.10	[M - OCH ₃] ⁺
263.11	[M - CONHCH₃] ⁺
123.05	[FC ₆ H ₄ CH ₂] ⁺
95.05	[C ₆ H ₄ F] ⁺



Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data of HC-1

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Medium, Sharp	N-H Stretch (secondary amine/amide)
3100	Weak, Broad	N-H Stretch (imidazole)
3050	Weak	C-H Stretch (aromatic)
2950	Weak	C-H Stretch (aliphatic)
1680	Strong, Sharp	C=O Stretch (amide)
1610, 1510, 1450	Medium	C=C Stretch (aromatic)
1220	Strong	C-F Stretch
1100	Medium	C-O Stretch (ether)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of HC-1 (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution would be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired at room temperature on a 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry

Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. A dilute solution of HC-1 in a mixture of acetonitrile and



water with 0.1% formic acid would be infused into the ESI source. The data would be acquired in positive ion mode over a mass range of m/z 50-500.

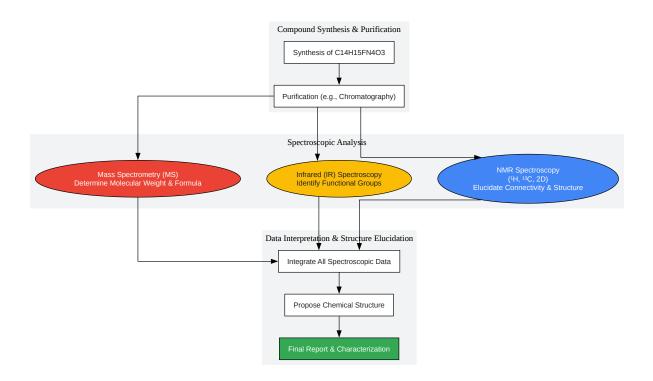
Infrared (IR) Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid HC-1 sample would be placed directly on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like HC-1.





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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.







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